![molecular formula C28H26N4O2 B2449811 1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one CAS No. 344957-00-2](/img/structure/B2449811.png)
1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one is a useful research compound. Its molecular formula is C28H26N4O2 and its molecular weight is 450.542. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxicity and Anticancer Properties
The compound has been investigated for its cytotoxic effects against human breast cancer cells (MCF-7). Several derivatives of this compound were synthesized and screened for their in vitro cell viability. Notably, compounds 8j (R1 = OMe and R3 = NO2) and 8e (R3 = CF3) demonstrated remarkable cytotoxic activity, surpassing the standard drug cisplatin. These findings suggest that this compound could serve as a potential anticancer agent .
Bioactive Compound Synthesis
Another study focused on the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one using a methodology that involved the retro-Michael reaction. While the yield was moderate, this compound represents a unique bioactive scaffold that may have applications in drug discovery .
BRAFV600E Inhibition
A series of derivatives based on the (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate scaffold were designed, synthesized, and evaluated as BRAFV600E inhibitors. Compound 10a exhibited potent inhibitory activity against A375, WM266.4, and BRAFV600E in vitro. This suggests that the compound could be explored further for its potential in targeted cancer therapy .
Mécanisme D'action
Target of Action
It’s known that nitrogen-containing heteroarene units, such as those present in this compound, are usually found in natural products and biologically active synthetic compounds . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Mode of Action
It’s known that triazole derivatives, which this compound is a part of, produce a variety of biological effects . This is due to their structural characteristics that make it easier to bind with target molecules .
Biochemical Pathways
The synthesis of β-heteroarylated carbonyl compounds, such as this compound, can be achieved through various reactions . These include the reaction between ketones, formaldehyde, and N-heterocycles; nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles; or conjugate addition of N-heterocycles to α,β-unsaturated ketones . Among them, the aza-Michael reaction constitutes a synthetic tool of great importance .
Pharmacokinetics
The compound was synthesized using a sustainable perspective, which might have implications on its bioavailability .
Result of Action
It’s known that 3-aryl-3-triazolylpropiophenones, which this compound is a part of, have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Action Environment
The compound was synthesized using a more sustainable perspective, which might suggest that it’s designed to be environmentally friendly .
Propriétés
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-3-27(33)32-26(18-25(29-32)20-14-16-23(34-2)17-15-20)24-19-31(22-12-8-5-9-13-22)30-28(24)21-10-6-4-7-11-21/h4-17,19,26H,3,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCIHHLHSRZEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

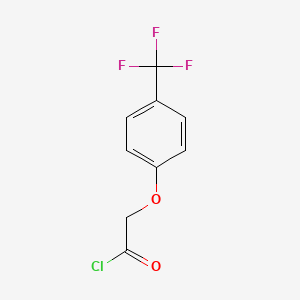
![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/no-structure.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2449730.png)
![Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate](/img/structure/B2449731.png)
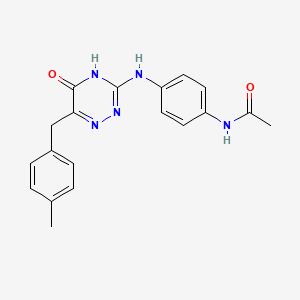
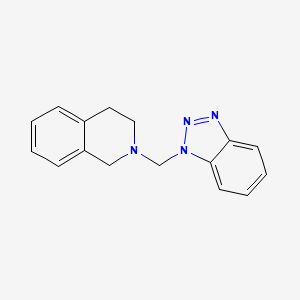
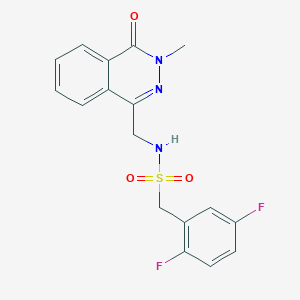

![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2449740.png)


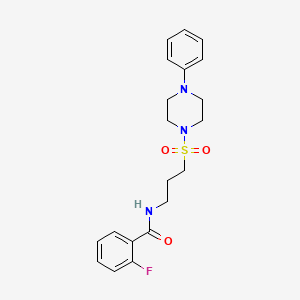
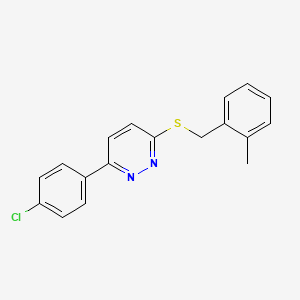
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2449746.png)